4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound featuring a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by functionalization steps to introduce the bromo and carboxamide groups.
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Carboxamide Formation: The final step involves the reaction of the brominated pyrazole with an appropriate amine and carboxylic acid derivative under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction reactions, altering the electronic properties and potentially leading to different biological activities.
Coupling Reactions: The carboxamide group can participate in coupling reactions, forming new bonds with other organic molecules, which is useful in drug development and materials science.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under mild conditions.
EDCI and HOBt: Commonly used in amide bond formation.
Palladium Catalysts: Employed in coupling reactions such as Suzuki or Heck reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The pyrazole core is a common motif in many drugs, and modifications to this structure can lead to compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog lacking the carboxamide and additional pyrazole substituents.
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide: Similar but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the carboxamide group in 4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide provides unique reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H20BrN5O |
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Molecular Weight |
354.25 g/mol |
IUPAC Name |
4-bromo-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,2-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H20BrN5O/c1-6-20-10(3)11(9(2)17-20)8-18(4)14(21)13-12(15)7-16-19(13)5/h7H,6,8H2,1-5H3 |
InChI Key |
MNTOAWBTOIHACP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=C(C=NN2C)Br)C |
Origin of Product |
United States |
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